molecular formula C20H15N3O7 B4381136 N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide

Cat. No.: B4381136
M. Wt: 409.3 g/mol
InChI Key: PADUGQYMBJFSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide is an organic compound characterized by its complex aromatic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure, featuring nitro groups and methoxyphenoxy moieties, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 3-(2-methoxyphenoxy)aniline to introduce nitro groups at specific positions. This is followed by the coupling of the nitrated intermediate with 4-nitrobenzoyl chloride under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the nitration and coupling reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

  • N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide
  • N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-nitrobenzamide

Comparison: N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide is unique due to the specific positioning of the nitro groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-29-18-4-2-3-5-19(18)30-17-11-14(10-16(12-17)23(27)28)21-20(24)13-6-8-15(9-7-13)22(25)26/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADUGQYMBJFSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.